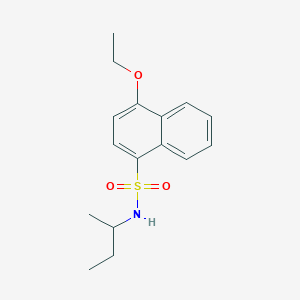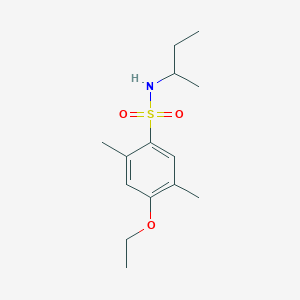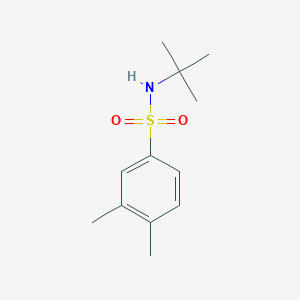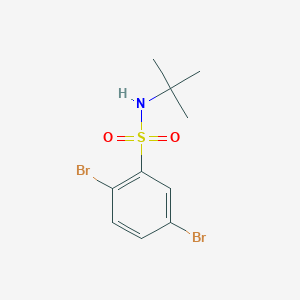
4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors. The compound is also known to have an effect on the central nervous system, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors, which can have an impact on various physiological processes. Additionally, the compound has been shown to have an effect on the central nervous system, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its versatility. The compound can be used in a variety of reactions and assays, making it a valuable tool for researchers. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound can be toxic in high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new drugs based on the compound. Researchers could also investigate the mechanism of action of the compound in more detail, in order to better understand its effects on enzymes and receptors. Additionally, the compound could be used in the development of new assays for studying various physiological processes. Overall, this compound is a valuable tool for scientific research, with many potential applications and directions for future study.
Métodos De Síntesis
The synthesis of 4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, especially in the preparation of sulfonamides. The compound is also used in medicinal chemistry research as a starting material for the synthesis of novel drugs. Additionally, it is used in biochemical and pharmacological research to study the mechanism of action of various enzymes and receptors.
Propiedades
Fórmula molecular |
C12H18BrNO4S |
|---|---|
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
4-bromo-N-tert-butyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-12(2,3)14-19(15,16)11-7-9(17-4)8(13)6-10(11)18-5/h6-7,14H,1-5H3 |
Clave InChI |
BEAJLCADYBDSKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















